N-(5-methyl-1,3-thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a structurally complex bicyclic compound featuring a fused 8-azabicyclo[3.2.1]octane core. This molecule integrates a pyridinyloxy group at the 3-position and a 5-methylthiazole carboxamide substituent at the 8-azabicyclo position.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-10-19-16(24-11)20-17(22)21-12-5-6-13(21)9-14(8-12)23-15-4-2-3-7-18-15/h2-4,7,10,12-14H,5-6,8-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBGTYRILAPYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-methyl-1,3-thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibit promising anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival .
2. Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may enhance synaptic plasticity and improve cognitive functions, making it a candidate for further research in neuropharmacology .
3. Antimicrobial Properties
There is emerging evidence that thiazole derivatives possess antimicrobial properties, which may extend to this compound. Investigations into its efficacy against various bacterial strains could pave the way for new antibiotic therapies, especially in an era of increasing antibiotic resistance .
Case Studies
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, this compound was tested against several human cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in animal models of induced stress and anxiety. Behavioral assays showed that treatment with the compound resulted in reduced anxiety-like behaviors and improved memory performance, suggesting its potential as a therapeutic agent for anxiety disorders.
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) is a key site for hydrolysis and derivatization.
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Structural Insights : The electron-withdrawing effect of the thiazole ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack under hydrolytic conditions.
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Biological Relevance : Hydrolysis products may retain bioactivity; for example, carboxylic acid derivatives of azabicyclo compounds have shown enhanced P2X3 receptor binding in vitro .
Thiazole Ring Modifications
The 5-methyl-1,3-thiazol-2-yl group participates in electrophilic substitution and coordination chemistry.
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Key Observation : The methyl group at C5 sterically hinders substitution at adjacent positions, directing reactivity to C4.
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Comparative Data : Analogous thiazole-containing azabicyclo compounds exhibit similar regioselectivity in nitration reactions.
Pyridin-2-yloxy Ether Cleavage
The pyridin-2-yloxy group (-O-C₅H₄N) undergoes cleavage under acidic or reductive conditions.
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Mechanistic Note : Protonation of the pyridine nitrogen increases the leaving-group ability of the oxygen, enabling acid-mediated cleavage .
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Application : This reactivity is exploited in prodrug designs for controlled release of active metabolites.
Azabicyclo[3.2.1]octane Functionalization
The bridged bicyclic amine system enables stereoselective alkylation and ring-opening reactions.
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Stereochemical Considerations : The endo-configuration of the nitrogen in the azabicyclo system directs alkylation to the exo face, preserving ring integrity .
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Pharmacological Impact : N-Alkylated derivatives show improved blood-brain barrier penetration in preclinical models .
Cross-Coupling Reactions
The pyridine and thiazole rings enable palladium-catalyzed couplings.
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Limitations : Steric bulk from the azabicyclo system reduces yields in couplings requiring bulky ligands.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for pharmacokinetic profiles.
Comparative Reactivity with Structural Analogs
Key differences in reactivity are observed when compared to related compounds:
| Compound | Reactivity Difference | Reference |
|---|---|---|
| 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl) | Enhanced electrophilic substitution due to sulfonamide electron withdrawal | |
| Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Reduced N-alkylation due to steric protection from tert-butyl group |
Comparison with Similar Compounds
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
| Feature | Target Compound | Cephalosporin Analogs |
|---|---|---|
| Core Structure | 8-azabicyclo[3.2.1]octane | 5-thia-1-azabicyclo[4.2.0]oct-2-ene (β-lactam) |
| Substituents | Pyridin-2-yloxy, 5-methylthiazole carboxamide | Thiadiazolethio, tetrazole, pivalamido groups |
| Functional Role | Undisclosed (likely non-antibiotic) | Antibiotic (β-lactamase-stable cephalosporins) |
| Molecular Weight | Not provided | ~500–550 g/mol (estimated) |
Key Differences :
- The target compound lacks the β-lactam ring critical for antibiotic activity in cephalosporins.
- Its 5-methylthiazole group contrasts with the thiadiazolethio moieties in cephalosporins, which enhance bacterial membrane penetration .
N-[(Pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
This analog (CAS 2108482-00-2, molecular weight 338.4 g/mol) shares the 8-azabicyclo[3.2.1]octane core and pyridin-2-yloxy group but substitutes the 5-methylthiazole with a pyridin-2-ylmethyl carboxamide .
| Parameter | Target Compound | Pyridinylmethyl Analog |
|---|---|---|
| Substituent at N-position | 5-Methyl-1,3-thiazol-2-yl | Pyridin-2-ylmethyl |
| Molecular Formula | Not disclosed | C₁₉H₂₂N₄O₂ |
| Structural Impact | Enhanced lipophilicity (thiazole vs. pyridine) | Increased polarity (pyridine N vs. thiazole S) |
Research Implications :
- The thiazole group in the target compound may improve metabolic stability compared to the pyridinylmethyl analog, as sulfur-containing heterocycles often resist oxidative degradation .
- The pyridinylmethyl analog’s lower molecular weight (338.4 vs. ~350–370 g/mol estimated for the target) suggests differences in pharmacokinetic profiles.
Preparation Methods
Bicyclic Scaffold Synthesis
The 8-azabicyclo[3.2.1]octane core is typically synthesized via intramolecular cyclization or catalytic asymmetric methods. A common precursor, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is prepared by treating nortropinone hydrochloride with di-tert-butyl dicarbonate under basic conditions (triethylamine in dichloromethane), achieving yields of 94.5% . Subsequent triflation of the ketone group using N-phenyltrifluoromethanesulfonimide in tetrahydrofuran (THF) at -78°C generates the enol triflate intermediate, critical for cross-coupling reactions .
Key Reaction Conditions for Triflation
| Parameter | Value | Source |
|---|---|---|
| Temperature | -78°C to room temperature | |
| Reagent | N-phenyltrifluoromethanesulfonimide | |
| Solvent | Anhydrous THF | |
| Catalyst | Lithium bis(trimethylsilyl)amide | |
| Yield | 78–92% |
Introduction of Pyridin-2-yloxy Group
The 3-(pyridin-2-yloxy) moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A optimized protocol involves reacting the enol triflate intermediate with 2-hydroxypyridine in the presence of cesium carbonate and a palladium catalyst (e.g., Pd(dba)₂) in dimethylacetamide (DMA) at 110°C for 12 hours . This step requires rigorous exclusion of moisture to prevent hydrolysis of the triflate group.
Typical SNAr Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | Cesium carbonate | |
| Catalyst | Pd(dba)₂/BINAP | |
| Solvent | DMA | |
| Temperature | 110°C | |
| Yield | 65–72% |
Carboxamide Formation with 5-Methyl-1,3-thiazol-2-amine
The final step involves coupling the bicyclic carboxylic acid derivative with 5-methyl-1,3-thiazol-2-amine. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, followed by reaction with the thiazole amine at room temperature for 6 hours . Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the target compound in 58–64% purity, which is further refined via recrystallization from ethanol/water.
Coupling Reaction Optimization
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagents | EDC/HOBt | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Purification | Silica gel chromatography | |
| Final Yield | 58–64% |
Stereochemical Control and Byproduct Mitigation
The stereochemistry at the 3-position of the bicyclic scaffold is preserved using chiral auxiliaries during the cyclization step. For example, (R)-BINAP ligands in palladium-catalyzed couplings reduce racemization, maintaining enantiomeric excess (ee) >98% . Common byproducts include de-Boc derivatives (5–8%) and ring-opened amines (3–5%), which are minimized by controlling reaction pH (<7.5) and avoiding prolonged heating .
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors replace batch processes to enhance triflation efficiency (yield increase from 78% to 85%) . Solvent recycling protocols for THF and dichloromethane reduce costs by 30%, while inline HPLC monitoring ensures intermediate purity >99% before proceeding to subsequent steps .
Emerging Methodologies
Recent advances include photoinduced C–O coupling using iridium photocatalysts, which reduces palladium dependency and improves pyridin-2-yloxy incorporation yields to 79%. Enzymatic desymmetrization of meso-bicyclic intermediates with lipases (e.g., Candida antarctica Lipase B) achieves enantioselectivity with ee >99.5%, though scalability remains challenging .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(5-methyl-1,3-thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide?
- Methodology : A multi-step synthesis approach is typically employed, leveraging bicyclic carboxamide frameworks as intermediates. For example, similar compounds with 8-azabicyclo[3.2.1]octane cores have been synthesized via cyclization reactions using iodine and triethylamine in DMF, followed by coupling with thiazole derivatives under reflux conditions . Key steps include:
- Intermediate preparation : Use of carboxamide precursors (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) .
- Cyclization : Optimized reaction times (1–3 min in acetonitrile) to minimize side products .
- Purification : Column chromatography or recrystallization for isolating enantiomerically pure forms .
Q. How can structural confirmation of the compound be achieved using spectroscopic methods?
- Methodology : Combine 1H and 13C NMR to verify the bicyclic scaffold and substituent positions. For example:
- 1H NMR : Peaks at δ 2.4–2.6 ppm (methyl group on thiazole) and δ 7.0–8.5 ppm (pyridyl protons) .
- 13C NMR : Carboxamide carbonyl signals at ~170 ppm and azabicyclo carbons in the 50–70 ppm range .
- Mass spectrometry (HRMS) for molecular ion confirmation and FT-IR for carbonyl (C=O) and amide (N–H) bond validation.
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology : Prioritize in vitro assays for antimicrobial, enzyme inhibition, or cytotoxicity. For example:
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinase (e.g., GSK-3β) or protease inhibition assays with IC50 calculations via fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How can low synthetic yields of the bicyclic core be addressed?
- Methodology : Optimize reaction parameters using Design of Experiments (DoE) . Variables include:
- Solvent polarity : DMF vs. acetonitrile for cyclization efficiency .
- Catalyst loading : Triethylamine (1–3 eq.) to enhance ring closure .
- Temperature : Reflux vs. microwave-assisted synthesis to reduce reaction time .
- Side product analysis : Use LC-MS to identify byproducts (e.g., incomplete cyclization) and adjust stoichiometry .
Q. How do stereochemical variations in the azabicyclo[3.2.1]octane core impact bioactivity?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) and compare:
- Binding affinity : Molecular docking studies (e.g., AutoDock Vina) to assess interactions with target enzymes .
- Pharmacokinetics : Metabolic stability assays in liver microsomes to evaluate enantiomer-specific clearance .
Q. What strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Conduct dose-response profiling to distinguish target-specific activity from nonspecific cytotoxicity.
- Selectivity index (SI) : Calculate IC50 (cytotoxicity)/MIC (antimicrobial) ratios. SI >10 indicates therapeutic potential .
- Mechanistic studies : RNA-seq or proteomics to identify pathways affected at sub-cytotoxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
